Tris(2-aminoethyl)amine

Beschreibung

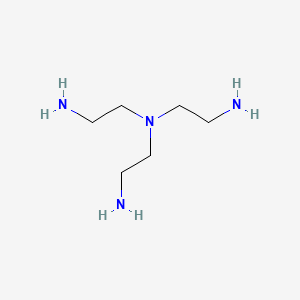

Structure

3D Structure

Eigenschaften

IUPAC Name |

N',N'-bis(2-aminoethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N4/c7-1-4-10(5-2-8)6-3-9/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYLVOKEDDQJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCN)CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063296 | |

| Record name | 1,2-Ethanediamine, N,N-bis(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark yellow liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Tris(2-aminoethyl)amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | Tris(2-aminoethyl)amine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4097-89-6, 14350-52-8 | |

| Record name | Tris(2-aminoethyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4097-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-aminoethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004097896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(1),N(1)-Bis(2-aminoethyl)-1,2-ethanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014350528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N1-bis(2-aminoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N,N-bis(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-aminoethyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRILOTRIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GY3QSG6H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(2-aminoethyl)amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Tris(2-aminoethyl)amine (tren), a versatile tripodal tetradentate ligand. It details experimental protocols for its synthesis and characterization and explores its applications, particularly in coordination chemistry and as a scaffold in drug development.

Core Chemical and Physical Properties

This compound, systematically named N¹,N¹-Bis(2-aminoethyl)ethane-1,2-diamine, is a colorless to light yellow liquid at room temperature.[1] Its structure, featuring a central tertiary amine and three primary amine "arms," makes it a potent chelating agent for various transition metals.[2][3] This property is central to its wide range of applications.

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₈N₄ | [3] |

| Molecular Weight | 146.23 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.976 g/mL at 20 °C | |

| Melting Point | -16 °C | |

| Boiling Point | 114 °C at 15 mmHg | |

| Refractive Index (n²⁰/D) | 1.497 | |

| Vapor Pressure | 0.02 mmHg at 20 °C | |

| Vapor Density | 5 (vs air) |

Table 2: Solubility and Acidity

| Property | Value | Reference(s) |

| Solubility in Water | Miscible | |

| Solubility in Chloroform (B151607) | Sparingly soluble | |

| Solubility in DMSO | Slightly soluble | |

| pKa (predicted) | 10.00 ± 0.10 |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from triethanolamine (B1662121). The general workflow is depicted below.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from a patented synthesis process.[4][5][6]

Step 1: Synthesis of Tris(2-chloroethyl)amine hydrochloride

-

In a 500 mL three-necked flask equipped with a stirrer and a dropping funnel, combine 14.9 g of triethanolamine and 29.8 g of dimethylformamide (DMF).[4]

-

Slowly add 50 g of thionyl chloride dropwise to the mixture while stirring. The dropping rate should be controlled to approximately one drop per second.[4]

-

Initially, a white solid may form accompanied by gas evolution, which will dissolve upon complete addition of thionyl chloride.[4]

-

After the addition is complete, continue stirring and heat the reaction mixture to 70°C for 6-8 hours under reflux.[4]

-

After the reaction, remove the excess thionyl chloride and solvent by rotary evaporation under reduced pressure to obtain the crude Tris(2-chloroethyl)amine hydrochloride.[4]

Step 2: Synthesis of this compound

-

Transfer the crude Tris(2-chloroethyl)amine hydrochloride to a 1000 mL three-necked flask.

-

Add 100 g of ethanol to dissolve the solid, followed by the addition of 130 g of aqueous ammonia.[6]

-

Heat the mixture to 70°C and maintain it under reflux with stirring for 7 hours. The solution will gradually turn from colorless to dark brown.[6]

-

After the reaction is complete, remove the solvent and excess ammonia by rotary evaporation to yield a dark brown viscous material.[6]

-

Dissolve the residue in 100 mL of absolute ethanol and cool the solution to precipitate ammonium (B1175870) chloride.

-

Filter the mixture to remove the ammonium chloride solid and collect the filtrate.

-

Adjust the pH of the filtrate to approximately 10 by adding a sufficient amount of sodium hydroxide.[6]

-

Purify the resulting this compound by vacuum distillation, collecting the fraction at 140-150°C under 5 kPa pressure.[6]

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[7] For air- or moisture-sensitive samples, preparation should be conducted under an inert atmosphere (e.g., in a glovebox), and the solvent should be appropriately dried.[8]

-

Instrument Parameters: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.[7]

-

Data Acquisition: Utilize a standard single-pulse experiment. Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Interpretation: The resulting spectrum should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm). The spectrum is expected to show two triplets corresponding to the two inequivalent methylene (B1212753) groups of the ethyl chains.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Experimental Protocol for FT-IR

-

Sample Preparation (KBr Pellet Method): Mix approximately 1 mg of the liquid this compound with 200 mg of dry potassium bromide (KBr) powder.[2] Grind the mixture thoroughly to ensure a homogenous sample. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrument Parameters: Record the FT-IR spectrum using a suitable spectrometer over a range of 4000-400 cm⁻¹.

-

Data Acquisition: Acquire the spectrum with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.[2]

-

Spectral Interpretation: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl chains (around 2850-2960 cm⁻¹), N-H bending (around 1600 cm⁻¹), and C-N stretching vibrations.

Applications in Drug Development

The unique structural and chemical properties of this compound make it a valuable molecule in drug development, particularly as a scaffold for creating complex molecules and as a drug carrier.

This compound as a Drug Carrier Scaffold

This compound can be utilized to form stable complexes with metal ions, which can then act as carriers for drug molecules. An example is its use in forming a zinc complex to carry the antiviral drug favipiravir.[9]

This workflow illustrates the formation of a cationic complex between this compound and a zinc ion. This complex then binds to the anionic form of the drug favipiravir. The drug can subsequently be released at a target site with a lower pH through protonation.[9]

This compound in Peptide Synthesis

The tripodal nature of this compound makes it an effective scaffold for the assembly of triple-helical collagen mimetic structures.[10] The flexible nature of the "tren" scaffold allows the three attached peptide chains to arrange themselves into a stable triple helix.[10] This has significant implications for the development of novel biomaterials and therapeutic agents. The general process involves attaching peptide chains to the primary amine groups of the this compound core.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also toxic if swallowed or in contact with skin and can be harmful if inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a tightly closed container in a well-ventilated area, away from strong acids and oxidizing agents. This compound is hygroscopic and can absorb carbon dioxide from the air; therefore, storage under an inert atmosphere is recommended to maintain its purity.

References

- 1. bicycletherapeutics.com [bicycletherapeutics.com]

- 2. This compound/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN109438252B - Synthesis process of tri (2-aminoethyl) amine - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. organomation.com [organomation.com]

- 9. A this compound-based zinc complex as a highly water-soluble drug carrier for the anti-COVID-19 drug favipiravir: a joint experimental and theoretical study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. TREN (this compound): an effective scaffold for the assembly of triple helical collagen mimetic structures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Symmetry of Tris(2-aminoethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-aminoethyl)amine, commonly known as tren, is a tripodal, tetradentate chelating agent with the formula N(CH₂CH₂NH₂)₃.[1] Its unique three-fold symmetry and strong chelating properties make it a versatile ligand in coordination chemistry, with applications ranging from the stabilization of unusual metal complexes to its use as a scaffold in the design of more complex molecules.[1][2] This technical guide provides a comprehensive overview of the molecular structure and symmetry of this compound, including quantitative structural data, a discussion of its symmetry properties, and detailed experimental protocols for its synthesis and structural determination.

Molecular Structure

A representative crystal structure of a closely related derivative, carbonato[this compound]cobalt(III) chloride dihydrate, provides insight into the bond lengths and angles of the tren ligand backbone.[3]

Data Presentation

The following tables summarize key structural parameters of the this compound (tren) ligand as found in the crystal structure of [Co(tren)CO₃]Cl·2H₂O.[3]

Table 1: Bond Lengths [3]

| Bond | Length (Å) |

| Co-N(tertiary) | 1.955(3) |

| Co-N(primary, trans to O) | 1.968(3) |

| Co-N(primary, trans to N) | 1.961(3) |

| N(tertiary)-C | 1.485(5) |

| C-C | 1.508(6) |

| C-N(primary) | 1.482(5) |

Table 2: Bond Angles [3]

| Angle | Angle (°) |

| N(tertiary)-Co-N(primary) | 86.6(1) |

| N(primary)-Co-N(primary) | 86.8(1) |

| Co-N(tertiary)-C | 108.9(2) |

| N(tertiary)-C-C | 108.3(3) |

| C-C-N(primary) | 108.5(3) |

| C-N(primary)-Co | 109.1(2) |

Symmetry

The idealized symmetry of the free this compound molecule is C₃. This point group is characterized by a principal three-fold rotation axis (C₃) that passes through the central nitrogen atom and is perpendicular to the plane defined by the three ethyl groups in a staggered conformation. The molecule lacks a horizontal mirror plane (σₕ), inversion center (i), and improper rotation axes (Sₙ) other than S₃ which is coincident with C₃, but since it has no σh, it cannot be D3h. The presence of the C₃ axis is a dominant feature of its coordination chemistry, often leading to the formation of complexes with C₃ or C₃ᵥ symmetry.[1] For instance, in trigonal bipyramidal and octahedral complexes of the formulae M(tren)X and M(tren)X₂, the symmetry is C₃ᵥ and Cₛ, respectively.[1]

The point group of this compound can be determined through the following logical workflow:

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of triethanolamine (B1662121) with thionyl chloride to form an intermediate, followed by amination.[4][5]

Step 1: Synthesis of Tris(2-chloroethyl)amine Hydrochloride [4][5]

-

In a three-necked flask equipped with a stirrer and a dropping funnel, combine 14.9 g of triethanolamine and 29.8 g of dimethylformamide (DMF).

-

Slowly add 50 g of thionyl chloride dropwise to the stirred solution. The rate of addition should be controlled to approximately one drop per second. The reaction is exothermic and will generate gas.

-

After the addition is complete, continue stirring the reaction mixture for 7 hours.

-

Heat the mixture to 70°C and maintain it under reflux for 6-8 hours to yield tris(2-chloroethyl)amine hydrochloride.

-

Remove the excess thionyl chloride and DMF by rotary evaporation under reduced pressure to obtain the concentrated tris(2-chloroethyl)amine hydrochloride.

Step 2: Synthesis of this compound [4][5]

-

Transfer the concentrated tris(2-chloroethyl)amine hydrochloride to a three-necked flask.

-

Add 100 g of ethanol (B145695) to dissolve the concentrate, followed by the addition of 130 g of aqueous ammonia (B1221849).

-

Heat the stirred solution to 70°C in an oil bath and maintain it at reflux for 7 hours. The color of the reaction mixture will gradually change from colorless to dark brown.

-

After the reaction is complete, remove the solvent and residual ammonia by rotary evaporation to obtain a dark brown viscous material.

-

Dissolve the residue in 100 ml of absolute ethanol and cool the solution to precipitate ammonium (B1175870) chloride.

-

Filter the mixture to remove the ammonium chloride solid and collect the filtrate.

-

Adjust the pH of the filtrate to approximately 10 by adding a suitable amount of sodium hydroxide.

-

Purify the resulting this compound by distillation under reduced pressure, collecting the fraction at 140-150 °C (at 5 kPa).[4]

The overall synthesis workflow can be visualized as follows:

References

An In-depth Technical Guide to the Synthesis of Tris(2-aminoethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-aminoethyl)amine, commonly referred to as tren, is a tripodal tetramine (B166960) that serves as a versatile chelating agent and a fundamental building block in organic synthesis. Its unique branched structure, featuring a central tertiary amine and three primary amine arms, makes it an important ligand in coordination chemistry and a precursor for the development of more complex molecules, including pharmaceuticals and materials. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.

I. Synthesis Pathway from Triethanolamine (B1662121)

One of the most established and industrially relevant methods for synthesizing this compound begins with the readily available starting material, triethanolamine. This pathway involves a two-step process: the chlorination of triethanolamine to form the intermediate tris(2-chloroethyl)amine hydrochloride, followed by amination to yield the final product.

Overall Reaction Scheme:

Caption: Overall synthesis of this compound from triethanolamine.

Step 1: Synthesis of Tris(2-chloroethyl)amine Hydrochloride

The initial step involves the conversion of the hydroxyl groups of triethanolamine to chlorides using a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Experimental Protocol:

A detailed experimental protocol for this chlorination step is as follows:

-

To a 1-liter flask equipped with a reflux condenser, add 29.8 g (0.20 mole) of triethanolamine and 300 mL of dichloroethane.[1]

-

While stirring, slowly add 51.0 mL of thionyl chloride to the mixture.[1]

-

Heat the mixture to reflux and maintain this temperature for 4 hours.[1]

-

After the reflux period, quench the reaction by the addition of 20 mL of methanol.[1]

-

Remove the solvent by rotary evaporation to obtain a white crystalline mass of tris(2-chloroethyl)amine hydrochloride.[1] The yield for this step is reported to be quantitative.[1]

An alternative procedure utilizes dimethylformamide (DMF) as a catalyst.[2][3] In this variation, triethanolamine and DMF are mixed, and thionyl chloride is added dropwise.[2] The reaction is then heated to 70°C for 6-8 hours.[2]

Step 2: Amination of Tris(2-chloroethyl)amine Hydrochloride

The chlorinated intermediate is then reacted with ammonia to substitute the chloride ions with amino groups, forming this compound.

Experimental Protocol:

A representative procedure for the amination is as follows:

-

In a 250 mL three-necked flask, add 130 g of aqueous ammonia.[4]

-

Dissolve 48.2 g of tris(2-chloroethyl)amine hydrochloride in 100 g of ethanol (B145695).[4]

-

Add the ethanolic solution of the hydrochloride to the aqueous ammonia with stirring.

-

Heat the mixture in an oil bath to 70°C and maintain a reflux for 7 hours.[4] The color of the reaction mixture will gradually change from colorless to dark brown.[4]

-

After the reaction is complete, remove the solvent and excess ammonia by rotary evaporation to yield a dark brown viscous material.[4]

-

Dissolve the residue in 100 mL of absolute ethanol and cool the solution to precipitate ammonium (B1175870) chloride.

-

Filter the mixture to remove the ammonium chloride solid and collect the filtrate.

-

Adjust the pH of the filtrate to approximately 10 with sodium hydroxide.[4]

-

The final product, this compound, is isolated by reduced pressure distillation, collecting the fraction at 140-150°C at 5 kPa.[4]

Quantitative Data for the Triethanolamine Pathway

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Chlorination | Triethanolamine | Thionyl chloride | Dichloroethane | Reflux | 4 | Quantitative[1] |

| 1. Chlorination (with catalyst) | Triethanolamine | Thionyl chloride, DMF | - | 70 | 6-8 | - |

| 2. Amination | Tris(2-chloroethyl)amine HCl | Aqueous Ammonia | Ethanol | 70 | 7 | 92.3[4] |

| Overall (Example 1) | Triethanolamine | SOCl₂, DMF, NH₃, NaOH | Ethanol | 70 | 7 (amination) | 81.51[3] |

| Overall (Example 2) | Triethanolamine | SOCl₂, DMF, NH₃, NaOH | Ethanol | 70 | 7 (amination) | 74.3[3] |

II. Synthesis Pathway via Hydrogenation of Nitrilotriacetonitrile (B1593920)

An alternative industrial route to this compound involves the catalytic hydrogenation of nitrilotriacetonitrile (NTAN). This method directly converts the nitrile groups to primary amines.

Overall Reaction Scheme:

Caption: Synthesis of this compound by hydrogenation of NTAN.

Experimental Protocol:

This process is typically carried out as a batchwise hydrogenation in a fed-batch reactor to control the reaction and maximize the yield of the desired non-cyclic product.[5]

-

Prepare a feedstock solution of nitrilotriacetonitrile in a suitable solvent such as dimethylformamide (DMF).

-

Charge a fed-batch reactor with a Raney cobalt catalyst under an inert atmosphere.[5]

-

Pressurize the reactor with hydrogen.

-

Gradually introduce the NTAN feedstock solution into the reactor over the entire course of the reaction. The rate of addition should not exceed the rate of hydrogenation to maintain a low concentration of the nitrile in the reactor.[5]

-

The reaction can be optionally conducted in the presence of anhydrous ammonia to improve selectivity.[5]

-

Upon completion of the reaction, the catalyst is filtered off, and the this compound is isolated from the filtrate.

Quantitative Data for the NTAN Hydrogenation Pathway

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (psig) | Yield (%) |

| Nitrilotriacetonitrile | Raney Cobalt | DMF | 120 | 1500 | 79.6[5] |

| Nitrilotriacetonitrile | Cr-promoted Raney Co | DMF | 120 | 1500 | 76.2[5] |

III. Other Potential Synthesis Pathways

While the routes from triethanolamine and nitrilotriacetonitrile are well-documented, other potential synthetic strategies exist, though detailed experimental protocols for the specific synthesis of this compound are less commonly reported.

-

From Aziridine: The ring-opening polymerization of aziridines is a known method for producing polyamines.[8] This approach can lead to both linear and branched structures. While it is conceivable to produce this compound through a controlled reaction of aziridine, specific and reliable protocols for this particular synthesis are not well-established in the reviewed literature.

IV. Experimental Workflows

Workflow for Synthesis from Triethanolamine

Caption: Experimental workflow for the synthesis of tren from triethanolamine.

Workflow for Synthesis from Nitrilotriacetonitrile

Caption: Experimental workflow for the synthesis of tren from NTAN.

V. Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the routes starting from triethanolamine and nitrilotriacetonitrile being the most well-documented and industrially viable. The choice of synthesis will depend on factors such as the availability of starting materials, required scale, and desired purity. This guide provides the necessary detailed protocols and quantitative data to enable researchers to select and implement the most suitable method for their specific needs. Further research into optimizing these processes and exploring alternative green synthetic routes will continue to be of interest to the scientific community.

References

- 1. TRIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. eureka.patsnap.com [eureka.patsnap.com]

- 3. CN109438252B - Synthesis process of tri (2-aminoethyl) amine - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CA2009364C - Preparation of this compound - Google Patents [patents.google.com]

- 6. US4404405A - Process for the preparation of polyethylene polyamines - Google Patents [patents.google.com]

- 7. US4400539A - Process for the manufacture of ethylenediamine - Google Patents [patents.google.com]

- 8. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization – ScienceOpen [scienceopen.com]

Tris(2-aminoethyl)amine (CAS 4097-89-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-aminoethyl)amine, commonly referred to as TREN, is a tripodal tetradentate chelating ligand with the CAS number 4097-89-6. Its unique structure, featuring a central tertiary amine and three primary amine arms, makes it a versatile building block in coordination chemistry, materials science, and catalysis. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and logical workflows for its use in research and development.

Physicochemical and Safety Data

This compound is a colorless to light yellow liquid that is soluble in water.[1] It is a highly basic compound and is known to be hygroscopic and air-sensitive, readily absorbing carbon dioxide from the atmosphere.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C6H18N4 | [4] |

| Molecular Weight | 146.23 g/mol | [4][5] |

| Appearance | Clear, colorless to dark yellow liquid | [5][6] |

| Boiling Point | 114 °C at 15 mmHg (20 hPa) | [2][6] |

| Melting Point | -16 °C | [6] |

| Density | 0.976 g/mL at 20 °C | [2][7] |

| Vapor Pressure | 0.02 - 0.03 hPa at 20 °C | [2][6] |

| Refractive Index (n20/D) | 1.497 | [2][7] |

| Flash Point | 113 °C (closed cup) | [6][7] |

| Water Solubility | Soluble | [1][2] |

| pH | 11.8 | [6] |

Table 2: Safety and Toxicological Data

| Hazard Statement | GHS Classification | Precautionary Statement Examples | Reference(s) |

| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [7][8] |

| Fatal in contact with skin | Acute Toxicity, Dermal (Category 2) | P262: Do not get in eyes, on skin, or on clothing. | [7][8] |

| Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1) | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7][8] |

| Causes damage to organs | Specific Target Organ Toxicity, Single Exposure (Category 1) | P260: Do not breathe dust/fume/gas/mist/vapours/spray. | [8] |

Synthesis of this compound

A common synthetic route to this compound involves the reaction of triethanolamine (B1662121) with thionyl chloride, followed by amination.

Experimental Protocol: Synthesis from Triethanolamine

This protocol is adapted from patent literature and provides a general methodology.[9][10]

Step 1: Synthesis of Tris(2-chloroethyl)amine hydrochloride

-

In a three-necked flask equipped with a stirrer and a dropping funnel, add 14.9 g of triethanolamine and 14.9 g of dimethylformamide (DMF).

-

Stir the mixture and slowly add 50 g of thionyl chloride dropwise. An initial formation of a white solid accompanied by gas evolution may be observed, which later dissolves.

-

After the addition is complete, heat the reaction mixture to 70°C and maintain it under reflux for 6-8 hours.

-

After the reaction, remove the excess thionyl chloride under reduced pressure to obtain a concentrate of Tris(2-chloroethyl)amine hydrochloride.

Step 2: Amination to this compound

-

In a separate three-necked flask, add the concentrated Tris(2-chloroethyl)amine hydrochloride from the previous step to 35 g of aqueous ammonia (B1221849) and 100 g of ethanol (B145695) to dissolve the solid.

-

Heat the mixture to 70°C and reflux for 7 hours. The solution will gradually turn from colorless to dark brown.

-

After cooling, remove the solvent and excess ammonia by rotary evaporation to yield a dark brown viscous material.

-

Dissolve the residue in absolute ethanol and cool to precipitate ammonium (B1175870) chloride.

-

Filter the mixture and collect the filtrate.

-

Adjust the pH of the filtrate to approximately 10 with sodium hydroxide.

-

Purify the product by vacuum distillation, collecting the fraction at 140-150°C at 5 kPa to obtain this compound.

References

- 1. CA2009364C - Preparation of this compound - Google Patents [patents.google.com]

- 2. This compound synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. DABCO Catalyzed One-Pot Synthesis of Ester Derivatives of Tris (2-Aminoethyl)amine [article.sapub.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CN109438252B - Synthesis process of tri (2-aminoethyl) amine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

The Unwavering Grip: A Technical Guide to TREN Ligand Coordination Chemistry

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Tris(2-aminoethyl)amine Coordination Complexes

Introduction

This compound, commonly known as TREN, is a tripodal, tetradentate chelating agent that has become a cornerstone in the field of coordination chemistry. Its unique C₃-symmetric structure, featuring a central tertiary amine linked to three primary amine arms, provides a highly constrained and pre-organized binding pocket for metal ions. This topology results in the formation of exceptionally stable complexes with a wide range of transition metals, particularly those in the +2 and +3 oxidation states.[1] The predictable coordination geometry and limited isomerism of TREN complexes make them ideal scaffolds for applications ranging from catalysis to the development of novel therapeutic and diagnostic agents.[1] This technical guide provides a comprehensive overview of the fundamental coordination chemistry of the TREN ligand, detailing its synthesis, structural characteristics, thermodynamic stability, and the experimental protocols used for its study.

Ligand Synthesis and Preparation

The parent TREN ligand is commercially available; however, the synthesis of its derivatives is crucial for tuning the steric and electronic properties of the resulting metal complexes. A modular and cost-effective approach for synthesizing tris(aryl)TREN ligands begins with nitrilotriacetic acid, a significant improvement over methods requiring expensive catalysts.

Experimental Protocol: Modular Synthesis of Tris(aryl)TREN Ligands

This protocol is adapted from the method described by the Borovik group, which offers a versatile route to functionalized TREN derivatives.

-

Conversion to Nitrilotriacetic Acid Chloride: Nitrilotriacetic acid is reacted with phosphorus(V) chloride (PCl₅) to convert the carboxylic acid groups into more reactive acid chloride functionalities.

-

Amide Coupling: The resulting triacid chloride is immediately coupled with three equivalents of a substituted aniline (B41778) in the presence of a sacrificial base, such as triethylamine, to neutralize the HCl byproduct. This step forms a nitrilotriacetamide (B1596190) intermediate.

-

Reduction to Amine: The nitrilotriacetamide is subsequently reduced to the final tris(aryl)TREN ligand. For many derivatives, lithium aluminum hydride (LiAlH₄) is an effective reducing agent. For substrates with sensitive functional groups, borane (B79455) (BH₃) may be used as a milder alternative.

-

Purification: The final product is purified through appropriate techniques, such as extraction and crystallization, to yield the desired TREN derivative.

The workflow for this synthesis is depicted below.

Caption: Workflow for the modular synthesis of tris(aryl)TREN ligands.

Coordination Chemistry of TREN

The tetradentate nature of TREN and its tripodal structure enforce specific coordination geometries upon complexation with a metal ion, leaving one or two coordination sites available for other ligands.

Coordination Modes and Geometries

TREN typically acts as a tetradentate (κ⁴) ligand, binding through the apical tertiary nitrogen and the three primary "arm" nitrogens. This coordination mode leads to two primary geometries for the resulting metal complexes:

-

Trigonal Bipyramidal (TBP): For five-coordinate complexes of the type [M(TREN)X]ⁿ⁺, the TREN ligand occupies four sites, with the tertiary amine at one apex and the three primary amines in the equatorial plane. The fifth ligand (X) occupies the other apical position. This results in a complex with approximate C₃ᵥ symmetry.[1]

-

Octahedral: For six-coordinate complexes of the type [M(TREN)X₂]ⁿ⁺, the TREN ligand binds in a "fac-like" manner, occupying four coordination sites. The remaining two ligands (X) occupy the final two positions, leading to an octahedral geometry. Due to the ligand's constraints, only a single achiral stereoisomer typically exists for these complexes.[1]

In some cases, one of the primary amine arms may remain uncoordinated, allowing TREN to function as a tridentate (κ³) ligand.[1]

Caption: Logical relationship between TREN coordination and resulting geometries.

Thermodynamic Stability

The chelate effect, arising from the multiple donor atoms of the TREN ligand binding to a single metal center, results in thermodynamically stable complexes. The stability of these complexes is quantified by the overall formation constant (β) or the stepwise formation constant (K). These constants are often expressed in logarithmic form (log β or log K). While a comprehensive, directly comparable dataset is scarce due to varying experimental conditions, the stability of TREN complexes with first-row transition metals generally follows the Irving-Williams series.

For a derivative, TRENOL, the formation constants (log K) for ML species with Fe(III) and Cr(III) have been determined to be 24.19 and 18.64, respectively, highlighting the high affinity of the TREN scaffold for trivalent metal ions.[2]

| Metal Ion | Ligand System | Log K | Conditions |

| Fe(III) | TRENOL Derivative | 24.19 | 25°C, 0.1 M KCl |

| Cr(III) | TRENOL Derivative | 18.64 | 25°C, 0.1 M KCl |

Table 1: Representative Formation Constants for TREN-based Complexes.[2]

Structural and Spectroscopic Characterization

A combination of analytical techniques is employed to fully characterize TREN-metal complexes, confirming their structure, purity, and electronic properties.

Experimental Protocol: General Characterization of a TREN-Metal Complex

-

Elemental Analysis: Confirms the empirical formula of the synthesized complex by determining the percentage composition of C, H, and N.

-

Infrared (IR) Spectroscopy: Samples are typically analyzed as KBr pellets. The N-H stretching frequencies of the amine groups in the TREN ligand (typically ~3300-3400 cm⁻¹) often shift upon coordination to the metal center. New bands may also appear in the far-IR region (200-600 cm⁻¹) corresponding to M-N stretching vibrations.

-

UV-Visible (UV-Vis) Spectroscopy: Solutions of the complex are prepared in a suitable solvent (e.g., water, methanol, acetonitrile). The spectra are recorded to observe d-d electronic transitions, which are characteristic of the coordination geometry and the metal ion's d-electron configuration. For instance, Cu(II)-TREN complexes can exhibit distinct absorption maxima depending on whether the geometry is trigonal bipyramidal or square pyramidal.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent to confirm the ligand framework and assess the symmetry of the complex in solution. The high symmetry (C₃ᵥ) of many TREN complexes often leads to simplified spectra.

-

X-ray Crystallography: Single crystals suitable for diffraction are grown, often by slow evaporation or vapor diffusion. This technique provides definitive information on the solid-state structure, including precise M-N bond lengths and bond angles that confirm the coordination geometry.[3]

| Complex | M-N(apical) (Å) | M-N(equatorial) (Å) | N(apical)-M-N(equatorial) (°) |

| [Ni(Me₆tren)Cl]⁺ | 2.059(4) | 2.160(4) - 2.179(4) | ~79-80 |

| [Co(TAO)Cl]⁺ | 2.115(1) | 2.126(1) - 2.146(1) | ~81-82 |

| [Fe(TAO)Cl]⁺ | 2.164(2) | 2.174(2) - 2.193(2) | ~79-80 |

Table 2: Representative Structural Data for TREN-Derivative Complexes with a Trigonal Bipyramidal Geometry. Data is for derivatives Me₆tren and TAO, illustrating typical bond lengths and the acute "bite angle" of the chelate rings.[3] Note: N(apical) refers to the tertiary amine, and N(equatorial) refers to the arm nitrogens.

Caption: A typical workflow for the analytical characterization of TREN complexes.

Applications in Drug Development and Beyond

The robust stability and well-defined geometry of TREN complexes make them highly attractive for biomedical and catalytic applications. The ability to functionalize the TREN backbone allows for the precise tuning of properties required for specific functions.

-

Therapeutic Agents: Transition metal complexes are known to possess anticancer, antimicrobial, and anti-inflammatory properties.[4] The TREN ligand provides a stable, tetradentate platform that can prevent the metal ion from being released prematurely in a biological system, thereby reducing toxicity while allowing the complex to reach its target. The open coordination sites can be occupied by biologically active molecules or designed to interact with specific cellular targets.

-

Diagnostic Agents: TREN derivatives have been used to chelate paramagnetic metal ions like Gadolinium(III) (Gd³⁺) for use as contrast agents in Magnetic Resonance Imaging (MRI). Functionalizing the TREN backbone can improve water solubility and targeting capabilities.

-

Enzyme Mimics: Zinc-TREN complexes, such as [Zn(tren)H₂O]²⁺, serve as valuable structural and functional models for the active sites of hydrolytic zinc enzymes. Studying these model complexes provides insight into the mechanisms of biological catalysis.

-

Catalysis: The TREN framework has been used to support highly reactive metal centers for challenging chemical transformations, including the reduction of dinitrogen by molybdenum complexes.

Conclusion

The this compound (TREN) ligand continues to be a powerful tool in coordination chemistry. Its tripodal, tetradentate structure provides a unique combination of rigidity and stability, leading to predictable and robust metal complexes. The ability to systematically modify the ligand periphery through modular synthesis opens avenues for fine-tuning the electronic and steric properties of the metal center. These features, combined with a deep understanding of their structural and thermodynamic characteristics, ensure that TREN-based complexes will remain at the forefront of research in catalysis, materials science, and the development of next-generation metal-based pharmaceuticals.

References

Tris(2-aminoethyl)amine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-aminoethyl)amine, commonly known as TREN, is a tripodal tetradentate chelating agent with the formula N(CH₂CH₂NH₂)₃.[1] This colorless to light yellow liquid is soluble in water and is utilized as a crosslinking agent in polymer synthesis and as a ligand in coordination chemistry.[1][2][3] Its utility in research and development, particularly in drug development, necessitates a thorough understanding of its safety and handling precautions to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth overview of the hazards associated with this compound and detailed protocols for its safe handling, storage, and emergency response.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its safe handling.

| Property | Value | References |

| Molecular Formula | C₆H₁₈N₄ | [4][5] |

| Molar Mass | 146.23 g/mol | [4][5] |

| Appearance | Colorless to dark yellow clear liquid | [1][3][6] |

| Boiling Point | 114 °C at 15-20 hPa | [6][7] |

| Melting/Freezing Point | -16 °C | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][6][7] |

| Density | 0.976 - 0.977 g/mL at 20 °C | [6][7] |

| Vapor Pressure | 0.02 - 0.03 hPa at 20 °C | [6][7] |

| Vapor Density | 5.05 (Air = 1.0) | [6][7] |

| Water Solubility | Soluble | [1][6] |

| pH | 11.8 | [6] |

Hazard Identification and Toxicity

This compound is classified as a hazardous chemical and requires careful handling.[8] It is corrosive and can cause severe skin burns and eye damage.[1][4][8] Ingestion and skin contact can be toxic, and in some cases, fatal.[1][4]

GHS Hazard Classifications:

Toxicity Data:

| Route | Species | Value | References |

| Oral LD50 | Rat | 246 mg/kg | [1][4][6] |

| Dermal LD50 | Rabbit | 117 mg/kg | [1][4] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury.

| PPE | Specifications | References |

| Eye/Face Protection | Chemical safety goggles or a face shield that meets OSHA's 29 CFR 1910.133 or European Standard EN166. | [10] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374. Protective clothing to minimize skin contact. | [4][10] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. In case of inadequate ventilation, wear respiratory protection. | [4][10] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid contact with eyes, skin, and clothing.[10]

-

Do not eat, drink, or smoke in work areas.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8][9]

-

The substance is hygroscopic and air-sensitive; store under an inert atmosphere.[3][8][10]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3][6][8]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

| Exposure Route | First Aid Protocol | References |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. Do not allow the victim to rub their eyes. | [10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. Wash clothing before reuse. | [10] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Do NOT use mouth-to-mouth resuscitation. Seek immediate medical attention. | [8][10] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [10] |

Spill and Disposal Procedures

Proper containment and disposal of this compound are essential to prevent environmental contamination and further exposure.

Spill Response Workflow:

Spill Cleanup:

-

Ensure adequate ventilation.[10]

-

Evacuate unnecessary personnel from the area.[6]

-

Wear appropriate personal protective equipment as outlined in Section 3.[10]

-

Absorb the spill with an inert material such as vermiculite, sand, or earth.[10]

-

Collect the absorbed material and place it in a suitable, closed container for disposal.[10]

-

Avoid runoff into storm sewers and ditches.[10]

-

Clean the spill area thoroughly.

Disposal:

-

Dispose of waste in a manner consistent with federal, state, and local regulations.[10]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[8]

Firefighting Measures

Suitable Extinguishing Media:

-

Use foam, dry chemical, or carbon dioxide.[10]

-

Water spray can be used to cool fire-exposed containers.[10]

-

Do NOT use a solid water stream as it may scatter and spread the fire.[4]

Specific Hazards:

-

Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][10]

-

Containers may explode in the heat of a fire.[10]

Protective Equipment for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[10]

Stability and Reactivity

Chemical Stability:

-

Stable at room temperature in closed containers under normal storage and handling conditions.[10]

-

Absorbs carbon dioxide from the air.[10]

Conditions to Avoid:

-

Incompatible materials, exposure to air, and exposure to moist air or water.[10]

Incompatible Materials:

Hazardous Decomposition Products:

-

Carbon monoxide, carbon dioxide, and oxides of nitrogen.[10]

Conclusion

This compound is a valuable compound in research and development, but its hazardous properties demand stringent safety and handling protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with its use, ensuring a safe and productive laboratory environment. Continuous review of safety data sheets and adherence to institutional safety policies are paramount for the responsible use of this and all laboratory chemicals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 4097-89-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chemos.de [chemos.de]

- 5. This compound | C6H18N4 | CID 77731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 三(2-氨基乙基)胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 10. isg.ku.edu.tr [isg.ku.edu.tr]

The Solubility of Tris(2-aminoethyl)amine: A Technical Guide for Researchers

Abstract

Tris(2-aminoethyl)amine, commonly known as tren, is a versatile C6H18N4 aliphatic amine, appearing as a colorless to yellowish liquid. Its unique tetradentate ligand structure makes it a crucial component in coordination chemistry, organic synthesis, and materials science. For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility in various solvents is paramount for its effective application in experimental design, formulation, and synthesis. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of organic solvents. It includes tabulated quantitative solubility data, detailed experimental protocols for solubility determination, and graphical representations of experimental workflows and the factors influencing solubility.

Introduction

This compound is a commercially available and widely used chelating agent. Its properties, including its high boiling point of 265-270 °C and its hygroscopic nature, influence its handling and application. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different media, affecting reaction kinetics, purification processes, and bioavailability in drug delivery systems. This guide aims to consolidate available data and provide practical methodologies for solubility assessment.

Solubility Data

The solubility of this compound has been determined in various solvents. The following table summarizes the available quantitative data, providing a comparative overview for solvent selection in experimental and industrial settings.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | Miscible | 20 |

| Ethanol | C₂H₅OH | Miscible | 20 |

| Acetone | C₃H₆O | Soluble | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified |

| Benzene | C₆H₆ | Soluble | Not Specified |

Note: "Miscible" indicates that the substance dissolves in the solvent in all proportions, forming a homogeneous solution.

Factors Influencing Solubility

The solubility of this compound is governed by several key factors. Understanding these allows for the prediction and manipulation of its solubility in different solvent systems. The interplay of these factors is crucial for optimizing experimental conditions.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The following provides a detailed methodology for the experimental determination of this compound solubility, primarily based on the isothermal equilibrium method. This method is widely accepted for its accuracy and reliability.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Centrifuge

-

Vials or flasks with secure closures

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for concentration measurement (e.g., GC, HPLC, or titration apparatus)

4.2. Experimental Workflow

The process of determining solubility involves preparing a saturated solution, ensuring equilibrium, separating the solid and liquid phases, and analyzing the concentration of the solute in the solution.

Caption: Experimental workflow for solubility determination.

4.3. Step-by-Step Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Place the sealed container in a thermostatic shaker bath or on a magnetic stirrer with precise temperature control. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid phase, centrifuge the sample at a high speed.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred. Accurately dilute the sample with a suitable solvent to bring the concentration within the analytical range of the chosen measurement technique.

-

Concentration Analysis: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or acid-base titration.

-

Calculation of Solubility: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the results in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Applications in Research and Drug Development

The solubility of this compound is a critical parameter in various applications:

-

Synthesis: As a reactant or a ligand, its solubility in the reaction medium dictates the reaction rate and yield.

-

Formulation: In drug development, derivatives of tren may be used. Understanding their solubility is key to formulating stable and effective drug products.

-

Purification: Solubility differences in various solvents are exploited in crystallization and extraction processes to purify synthesized compounds.

-

Bioconjugation: In bioconjugation chemistry, tren can be used as a linker or a scaffold. Its solubility in aqueous buffers is crucial for these applications.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in water and common organic solvents. The tabulated data, coupled with the detailed experimental protocol, offers researchers and drug development professionals the necessary information for the effective use of this versatile compound. The provided diagrams illustrate the key factors influencing solubility and a standard workflow for its determination, serving as practical tools for experimental design and troubleshooting. A thorough understanding and consideration of solubility are indispensable for the successful application of this compound in scientific research and development.

Spectroscopic Characterization of Tris(2-aminoethyl)amine: A Technical Guide

Introduction

Tris(2-aminoethyl)amine, commonly known as tren, is a versatile tripodal tetradentate chelating agent with the formula N(CH₂CH₂NH₂)₃.[1] Its unique structure, featuring a tertiary amine core and three primary amine arms, makes it a valuable ligand in coordination chemistry and a key building block in the synthesis of various organic compounds, including polyimine networks.[1] A thorough understanding of its spectroscopic properties is fundamental for researchers and scientists in confirming its identity, assessing its purity, and studying its interactions in various chemical systems.

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. It includes tabulated data, detailed experimental protocols, and a workflow diagram for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two types of methylene (B1212753) protons and a broad signal for the primary amine protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.75 | Triplet | 6H | -CH₂-NH₂ |

| ~2.55 | Triplet | 6H | N-CH₂- |

| ~1.30 | Broad Singlet | 6H | -NH₂ |

Note: The chemical shift of the amine protons (-NH₂) can vary depending on the solvent, concentration, and temperature. This signal will also disappear upon the addition of D₂O due to proton exchange.[2][3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows two signals, corresponding to the two chemically non-equivalent carbon atoms in the ethyl chains.[4]

| Chemical Shift (δ) ppm | Assignment |

| ~57.5 | N-C H₂- |

| ~39.5 | -C H₂-NH₂ |

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[5][6]

-

Instrumentation: Utilize a nuclear magnetic resonance spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon atom.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key functional groups are the primary amines (N-H) and the aliphatic C-N and C-H bonds.

IR Spectral Data

The IR spectrum of this compound exhibits characteristic absorption bands for its primary amine and aliphatic moieties.

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3350 - 3250 | N-H stretch | Two bands, characteristic of a primary amine.[2][3][7][8] |

| 2940 - 2820 | C-H stretch | Aliphatic C-H stretching. |

| 1590 | N-H bend (scissoring) | Characteristic bending vibration of a primary amine.[8][9] |

| 1460 | C-H bend | Aliphatic C-H bending. |

| 1050 | C-N stretch | Stretching vibration of the carbon-nitrogen bond.[8] |

| 910 - 665 | N-H wag | Broad band, characteristic of primary and secondary amines.[8] |

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of liquid this compound is using Attenuated Total Reflectance (ATR) or as a neat liquid film.

-

Sample Preparation:

-

ATR: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Neat Liquid Film: Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for ATR) or clean salt plates to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

UV-Vis Spectroscopy

Aliphatic amines like this compound do not possess strong chromophores and therefore do not exhibit significant absorbance in the standard UV-Vis region (200-800 nm).[10] Any observed absorbance is typically weak and occurs at lower wavelengths. However, UV-Vis spectroscopy can be employed to study metal complexes of this compound or after derivatization with a chromophore-containing reagent.[10][11]

UV-Vis Spectral Data

In its pure form, this compound does not have a characteristic λmax in the UV-Vis spectrum. The UV-Vis spectrum of a solution of this compound may show a cutoff at lower wavelengths due to solvent absorption.

Experimental Protocol for UV-Vis Spectroscopy

For the analysis of a solution of this compound or its derivatives:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., water, ethanol, or acetonitrile).[12] The concentration will depend on the specific application, such as studying a metal complex.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

-

Sample Measurement: Fill a matched cuvette with the sample solution and record the absorbance spectrum over the desired wavelength range.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax), if any, and determine the molar absorptivity if the concentration is known.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a this compound sample.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. This compound(4097-89-6) 13C NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Key Research Applications of Tris(2-aminoethyl)amine

Authored for: Researchers, Scientists, and Drug Development Professionals

Tris(2-aminoethyl)amine, commonly abbreviated as "tren," is a C3-symmetric, tetradentate chelating ligand renowned for its versatility and robust applications across various scientific disciplines. Its unique tripodal structure, featuring a tertiary amine bridgehead and three primary amine arms, allows it to form stable, well-defined complexes with a host of transition metals. This structural constraint limits the number of possible isomers for its metal complexes, making it a valuable tool in coordination chemistry.[1] This guide provides a comprehensive overview of the principal applications of tren in modern research, focusing on coordination chemistry, materials science for catalysis and carbon capture, and its emerging role in biomedical science.

Coordination Chemistry: A Foundational Ligand

The primary and most established application of tren is as a tetradentate ligand in coordination chemistry. Its geometry is ideal for forming stable, five-coordinate trigonal bipyramidal or six-coordinate octahedral complexes with transition metals, particularly those in the +2 and +3 oxidation states.[1]

A. Synthesis of Metal-Tren Complexes

The synthesis of metal-tren complexes is a cornerstone of inorganic chemistry laboratory work, demonstrating principles of coordination, stereochemistry, and oxidation-reduction reactions. A typical synthesis involves the reaction of a metal salt with tren, often followed by oxidation of the metal center to achieve a kinetically inert complex.

Experimental Protocol: Synthesis of cis-Dichlorido[this compound]cobalt(III) Chloride Monohydrate ([Co(tren)Cl₂]Cl·H₂O)

This protocol is adapted from a documented synthesis of the cis isomer of the [Co(tren)Cl₂]⁺ complex.

-

Preparation of Starting Solution: Dissolve 11.992 g of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in 10 mL of deionized water in a 100 mL side-arm flask.

-

Ligand Addition: To the cobalt solution, add 20 mL of 32% hydrochloric acid (HCl) followed by 7.5 mL of this compound (tren).

-

Oxidation: Cool the resulting solution in an ice bath. Once chilled, slowly add 15 mL of 30% hydrogen peroxide (H₂O₂) dropwise while stirring. This oxidizes Co(II) to Co(III). Continue stirring in the ice bath for two hours until a yellow-brown product precipitates.

-

Isolation and Purification: Collect the crude product by suction filtration and wash it with ethanol (B145695). To purify, dissolve the crude product in a minimum amount of deionized water. Allow the solution to crystallize.

-

Final Product Collection: Isolate the final crystalline product by vacuum filtration, wash with a small amount of ethanol, and allow it to air dry.

Caption: Workflow for the synthesis of a [Co(tren)Cl₂]Cl complex.

B. Metal Ion Chelation and Sensing

Derivatives of tren, particularly Schiff bases formed by condensing tren with aldehydes, are powerful hexadentate ligands. These modified ligands can be used to selectively detect metal ions. For example, a Schiff base of tren and 2-hydroxy-1-naphthaldehyde (B42665) creates a tripodal ligand that exhibits noticeable fluorescence quenching in the presence of Fe(III) ions at physiological pH, demonstrating its potential as an iron detector.

| Metal Ion | Ligand System | Log K (Formation Constant) |

| Fe(III) | TRENOL¹ | 24.19 |

| Cr(III) | TRENOL¹ | 18.64 |

| ¹TRENOL is a hexadentate Schiff base ligand synthesized from tren and 2-hydroxy-1-naphthaldehyde. |

Materials Science: A Versatile Functionalizing Agent

Tren is widely used to modify the surfaces of various materials, imparting new functionalities for catalysis, gas capture, and sensing. Its multiple amine groups provide excellent anchoring points and active sites.

A. Carbon Dioxide Capture

Aqueous solutions of tren and, more significantly, solid sorbents functionalized with tren, are effective at capturing CO₂. The primary and secondary amine groups react with CO₂ to form carbamates. Materials like silica (B1680970), metal-organic frameworks (MOFs), and metal oxides are functionalized with tren to create high-capacity CO₂ adsorbents.

Experimental Protocol: Functionalization of Silica for CO₂ Capture (Impregnation Method)

-

Silica Preparation: Activate commercial silica gel (e.g., 230-400 mesh) by heating at high temperatures (e.g., 723 K) to ensure the presence of surface silanol (B1196071) groups.

-

Impregnation Solution: Prepare a solution of an amine, such as polyethyleneimine (PEI) or tren, in a suitable solvent like methanol.

-

Wet Impregnation: Add the pre-dried silica gel to the amine solution. Stir the mixture vigorously for several hours at room temperature to allow the amine to impregnate the pores of the silica.

-

Drying: Remove the solvent under vacuum using a rotary evaporator. Dry the resulting amine-impregnated silica in an oven at a moderate temperature (e.g., 373 K) to remove any residual solvent.

-

Characterization: The final material (SG-Amine) is ready for characterization and CO₂ adsorption testing.

Caption: Workflow for silica functionalization via wet impregnation.

The CO₂ capture performance of tren is often evaluated in aqueous solutions or as part of a blended amine solvent. The data below shows the CO₂ absorption capacity of aqueous tren solutions at various concentrations.

| Tren Concentration (mol/L) | Temperature (°C) | CO₂ Partial Pressure (kPa) | Absorption Capacity (mol CO₂ / mol amine) |

| 0.5 | 40 | 15 | ~0.6 |

| 1.0 | 40 | 15 | ~0.8 |

| 2.0 | 40 | 15 | ~1.0 |

| 3.0 | 40 | 15 | ~1.1 |

| 4.0 | 40 | 15 | ~1.2 |

| Data derived from graphical representations in patent literature.[2] |

B. Heterogeneous Catalysis

Tren-functionalized metal oxides serve as effective solid base catalysts. The amine groups act as active sites for reactions like the Knoevenagel condensation, which is a crucial carbon-carbon bond-forming reaction in organic synthesis.[1][3] Modifying supports such as MgO, Al₂O₃, and Nb₂O₅ with tren has been shown to significantly increase their catalytic activity.[1][3][4]

Experimental Protocol: Knoevenagel Condensation using Tren-Modified MgO

-

Catalyst Preparation: Prepare tren-modified MgO catalyst via impregnation as described in the previous section.

-

Reaction Setup: In a round-bottom flask, combine benzaldehyde (B42025) (1 mmol), malononitrile (B47326) (1.2 mmol), and the tren-MgO catalyst (e.g., 50 mg) in a solvent such as ethanol (5 mL).

-

Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the catalyst from the reaction mixture. Wash the catalyst with the solvent.

-

Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Purify the product by recrystallization or column chromatography. The selectivity towards the main product, furfurylidene-malononitrile, has been reported to be 100%.[1]

Caption: The Knoevenagel condensation reaction catalyzed by a tren-functionalized material.

Biomedical and Drug Development Applications

The unique chelating properties and biocompatibility of certain tren-based structures have opened avenues for their use in biomedical research and drug development.

A. Drug Delivery Systems

Metal complexes of tren can serve as carriers for therapeutic agents. A notable example is the use of a zinc-tren complex, [Zn(tren)]²⁺, as a highly water-soluble carrier for the anti-COVID-19 drug favipiravir (B1662787) (FAV).[5] The [Zn(tren)]²⁺ cation binds to the anionic form of favipiravir, potentially improving its solubility and delivery characteristics. Structural studies have confirmed that favipiravir can coordinate to the zinc center through either a nitrogen or an oxygen atom.[5] This application highlights the potential of tren-based complexes to modify the physicochemical properties of drugs.

B. Scaffolding for Biomimetic Structures

The tripodal nature of tren makes it an excellent scaffold for synthesizing complex molecular architectures. It has been used to conjugate three dipeptide units, leading to the self-organization of spherical nanostructures. This approach is valuable for creating novel nanomaterials for biological applications. Furthermore, tren serves as an effective scaffold for assembling triple-helical collagen mimetic structures, which are instrumental in studying collagen stability and folding.[3]

References

- 1. This compound/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2014040473A1 - Use of this compound as carbon dioxide absorbent - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of TREN (tris(2-aminoethyl)amine) as a Tripodal Ligand in Metal Complexation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary